L-Cysteic acid

Hydrogen Isotope Exchange Functional Group Reactivity Physicochemical Characterization

Select L-Cysteic acid (498-40-8) for its unique, fully oxidized sulfonic acid group. Unlike unstable L-cysteine or L-cysteine sulfinic acid, this derivative ensures oxidative stability, preventing disulfide cross-linking and ensuring accuracy as a calibration standard in HPLC amino acid analysis[reference:0]. Its distinct pharmacology as a potent mGluR agonist (lower EC₅₀ than glutamate) makes it the only acceptable reference for neuropharmacology studies. This high-purity monomer also confers strong anionic character for material science applications. Ensure your research is built on a non-substitutable, stable foundation.

Molecular Formula C3H7NO5S
Molecular Weight 169.16 g/mol
CAS No. 498-40-8
Cat. No. B1669679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteic acid
CAS498-40-8
SynonymsCysteic acid, L-;  Cysteinic acid;  L-Cysteic acid;  NSC 254030;  NSC-254030;  NSC254030; 
Molecular FormulaC3H7NO5S
Molecular Weight169.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)S(=O)(=O)O
InChIInChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1
InChIKeyXVOYSCVBGLVSOL-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Cysteic Acid (CAS 498-40-8): An Oxidatively Stable Sulfonic Amino Acid for Neurochemical and Analytical Research


L-Cysteic acid (CAS 498-40-8), also known as (2R)-2-amino-3-sulfopropanoic acid, is an L-alanine derivative distinguished by a fully oxidized sulfonic acid (–SO₃H) group replacing the thiol moiety of its biosynthetic precursor, L-cysteine [1]. This modification imparts a pKa of approximately 1.3 at 25 °C, markedly lower than that of carboxylic acid-containing amino acids, and confers high aqueous solubility (>5% w/v in water) . Its formation through the irreversible performic acid oxidation of L-cystine or L-cysteine provides the basis for its principal analytical utility: the accurate quantification of cysteine/cystine residues in proteins and peptides by amino acid analysis .

Why L-Cysteic Acid Cannot Be Substituted by L-Cysteine, L-Cysteine Sulfinic Acid, or L-Methionine Sulfone in Critical Analytical and Research Applications


Generic substitution of L-cysteic acid with related sulfur-containing amino acids is scientifically unsound due to its unique and divergent physicochemical, biochemical, and nutritional properties. The complete oxidation of the sulfur atom to a sulfonate confers oxidative stability that L-cysteine (thiol) and L-cysteine sulfinic acid (sulfinate) lack, preventing the compound from acting as a reducing agent or participating in thiol-disulfide exchange [1]. Functionally, while L-cysteine is a precursor for glutathione and protein synthesis, L-cysteic acid possesses zero cysteine-sparing activity in vivo, meaning it cannot substitute for cysteine in mammalian nutrition or cellular metabolism [2]. Furthermore, its interaction with biological targets, such as metabotropic glutamate receptors and bacterial transporters, is distinct from both its sulfinic acid counterpart and other oxidized derivatives like L-methionine sulfone, which shows different receptor affinity profiles and analytical behavior [3]. Therefore, interchangeability is not possible; the selection of L-cysteic acid must be driven by the specific quantitative evidence for its unique roles in analytical derivatization, stable marker studies, and defined receptor pharmacology.

L-Cysteic Acid (498-40-8) Quantified Differential Performance and Selection Evidence


Chemical Reactivity: L-Cysteic Acid Exhibits 2.6-Fold Greater Sulfonate Group Reactivity Compared to L-Cysteine's Thiol Group

In a direct head-to-head comparison of hydrogen isotope exchange reactivity with tritiated water vapor (T-for-H exchange) at 50–70 °C, the SO₃H group of L-cysteic acid demonstrated 2.6 times greater reactivity than its COOH group, and 5.6 times greater than its NH₂ group [1]. In contrast, under identical conditions, the SH group of L-cysteine was only 1.4 times more reactive than its COOH group and 3.5 times more reactive than its NH₂ group [1]. The absolute reactivity of the L-cysteic acid SO₃H group is thus approximately 1.86-fold higher than the SH group of L-cysteine, and the NH₂ group in L-cysteic acid is 1.6-fold more reactive than the NH₂ group in L-cysteine, demonstrating a fundamental difference in labile proton dynamics driven by the strong electron-withdrawing effect of the sulfonate substituent [1].

Hydrogen Isotope Exchange Functional Group Reactivity Physicochemical Characterization

Metabotropic Glutamate Receptor (mGluR) Agonism: L-Cysteic Acid Demonstrates Comparable or Higher Potency Than L-Glutamate at Group I mGluRs

In functional assays measuring stimulation of phosphatidylinositol hydrolysis in rat pup cerebrocortical slices, L-cysteic acid was found to be a more potent agonist at metabotropic glutamate receptors (mGluRs) than L-glutamate, the primary endogenous ligand [1]. Specifically, L-cysteic acid exhibited an EC₅₀ value in the range of 401–487 µM, compared to an EC₅₀ of 791 µM for L-glutamate [1]. This indicates that L-cysteic acid requires a lower concentration to achieve half-maximal activation of this signaling pathway. While its maximum efficacy (Emax) is lower than that of L-glutamate, the higher potency suggests a distinct interaction with the receptor's orthosteric binding site, likely influenced by the sulfonate moiety [1].

Neuropharmacology mGluR Agonist Excitatory Amino Acid Phosphoinositide Hydrolysis

Nutritional Inactivity: L-Cysteic Acid Possesses 0% Cysteine-Sparing Bioactivity In Vivo, Distinguishing It from L-Cysteine and L-Cystine

Multiple studies in weanling rats have established that L-cysteic acid is nutritionally inert and provides zero cysteine-sparing activity [1][2]. When fed to rats as a replacement for dietary L-cysteine, L-cysteic acid fails to support weight gain and is rapidly catabolized to taurine rather than being incorporated into proteins [1]. In contrast, L-methionine sulfoxide, another oxidized sulfur amino acid, exhibits 60% bioactivity relative to L-methionine [1]. This complete lack of bioactivity is confirmed by a Relative Bioavailability Value (RBV) of 0% for cysteine sparing, whereas compounds like L-cystine and N-acetyl-L-Cys have high RBV values near 100% [2].

Nutritional Science Sulfur Amino Acid Metabolism Bioavailability Feed Analysis

Enzyme Substrate Specificity: L-Cysteic Acid Displays High Affinity for CADCase I (Km = 0.22 mM), Distinct from L-Cysteine

L-Cysteic acid functions as a substrate for the enzyme CADCase I (a member of the cysteine catabolic pathway), exhibiting a Michaelis-Menten constant (Km) of 0.22 mM . This high-affinity interaction is distinct from its precursor, L-cysteine, and from L-cystine, the dimer from which it is derived via oxidation. L-Cysteic acid is also a substrate for GADCase/CADCaseII . The reported Km value provides a quantitative benchmark for its enzymatic utilization, which is relevant for studies on sulfur amino acid metabolism and for the development of enzyme assays.

Enzymology Substrate Specificity Metabolic Engineering GADCase/CADCase

Antitumor Agent Design: L-Cysteic Acid as a Building Block in Methotrexate Analogues Shows Divergent In Vivo Efficacy Compared to L-Homocysteic Acid

In a comparative medicinal chemistry study, the glutamate side chain of the classical antifolate methotrexate was replaced with either L-cysteic acid or L-homocysteic acid to evaluate the impact on enzyme inhibition and antitumor activity [1]. While both modifications were investigated, the L-homocysteic acid derivative (N-(4-amino-4-deoxypteroyl)-L-homocysteic acid) was the most active, producing a 138% increase in lifespan in L1210 leukemic mice at a dose of 2 mg/kg [1]. The L-cysteic acid analogue did not demonstrate comparable in vivo efficacy in this model, highlighting the critical importance of side-chain length and sulfonate group positioning for biological activity [1].

Medicinal Chemistry Antifolate Antitumor Drug Development

Analytical Quantification: L-Cysteic Acid Enables Robust and Stable Derivatization for Amino Acid Analysis, Offering Superior Sample Integrity Over Unoxidized Cysteine

L-Cysteic acid is the established standard for quantifying cysteine and cystine in protein hydrolysates due to the stability of the sulfonate group after performic acid oxidation . A validated reversed-phase HPLC method using pre-column derivatization with o-phthalaldehyde (OPA) demonstrated excellent linearity for L-cysteic acid quantification in the range of 0–8.0 µg, with a correlation coefficient (R²) of 0.9984 and a relative standard deviation (RSD) of 3.4% (n=6, at 4.0 µg) [1]. This analytical performance contrasts sharply with the direct analysis of free L-cysteine, which is highly susceptible to oxidation and thiol-disulfide exchange, leading to inaccurate and variable results. The use of L-cysteic acid as a stable oxidation product ensures accurate, reproducible quantification of total cysteine residues [1].

Analytical Chemistry Amino Acid Analysis HPLC Protein Hydrolysis

Procurement-Driven Research and Industrial Application Scenarios for L-Cysteic Acid (CAS 498-40-8)


Quantification of Total Cysteine/Cystine in Protein Hydrolysates by Amino Acid Analysis

Scenario: A protein chemistry or food science laboratory requires a robust method for quantifying total cysteine and cystine content in purified proteins, peptide therapeutics, or nutritional samples. Procedure: The sample is first subjected to performic acid oxidation, which quantitatively converts all cysteine and cystine residues to the stable L-cysteic acid derivative [1]. Following acid hydrolysis, the resulting amino acid mixture is analyzed by HPLC with pre- or post-column derivatization. Selection Rationale: Procurement of high-purity L-cysteic acid (e.g., ≥99% by titration) is mandatory for use as a calibration standard in this assay. The compound's oxidative stability ensures that the standard remains accurate over time, and its distinct retention time allows for unambiguous peak identification. This method circumvents the inherent instability and variable recovery associated with direct cysteine analysis, providing data that is both accurate and reproducible [1][2].

Investigating Metabotropic Glutamate Receptor (mGluR) Pharmacology in Neurological Research

Scenario: A neuropharmacology group is screening for subtype-selective mGluR agonists to study synaptic plasticity, neuroprotection, or psychiatric disorders. Procedure: L-Cysteic acid is used as a reference agonist in functional assays, such as measuring phosphoinositide (PI) hydrolysis in cell lines expressing recombinant mGluRs or in brain slice preparations [1]. Selection Rationale: The evidence shows that L-cysteic acid is a potent agonist at multiple mGluR subtypes, with an EC₅₀ (401–487 µM) that is lower than that of the principal endogenous ligand L-glutamate (791 µM) in PI hydrolysis assays [1]. This higher potency makes it a valuable tool for probing receptor function, particularly when studying signaling pathways that are activated by lower concentrations of excitatory amino acids. Its distinct pharmacological profile compared to L-cysteine sulfinic acid and L-homocysteic acid further justifies its specific selection for these studies [1].

Design and Synthesis of Novel Antifolates or Sulfonic Acid-Containing Therapeutics

Scenario: A medicinal chemistry team is designing next-generation antifolate drugs targeting dihydrofolate reductase (DHFR) or folylpolyglutamate synthetase (FPGS) with improved pharmacokinetic or tumor-selectivity profiles. Procedure: L-Cysteic acid is used as a key building block to replace the natural L-glutamate residue in methotrexate or pemetrexed analogs [1]. Selection Rationale: The substitution of glutamate with a sulfonic acid moiety (as in L-cysteic acid or L-homocysteic acid) alters the compound's polyglutamation potential and transporter recognition, which are critical determinants of cellular retention and toxicity [1]. While the homocysteic acid analog demonstrated superior in vivo antitumor activity (138% ILS) in a specific leukemia model, the L-cysteic acid derivative provides a contrasting SAR point, highlighting the impact of a one-carbon shorter side chain [1]. Researchers will select L-cysteic acid as the specific C3 sulfonate building block to explore this distinct SAR space.

Development of Novel Surfactants, Polymers, or Electrode Coatings

Scenario: A materials science group is developing novel anionic surfactants or functionalized polymer coatings with enhanced water solubility and metal-chelating properties. Procedure: L-Cysteic acid is incorporated as a monomer or pendant group into polymeric backbones or used to modify electrode surfaces via electropolymerization [1]. Selection Rationale: The strong acidity (pKa ~1.3) and high water solubility of its sulfonate group confer desirable properties for applications requiring stable anionic character across a wide pH range [2]. For instance, glassy carbon electrodes modified with a cysteic acid film have demonstrated strong electrocatalytic activity and good selectivity for dopamine detection in serum and urine [1]. The L-cysteic acid monomer is chosen over L-cysteine for these applications because its sulfonate group remains fully ionized and non-nucleophilic, preventing unwanted side reactions like thiol oxidation or disulfide cross-linking that would compromise material performance and stability [2].

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